5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide
CAS No.: 832737-19-6
Cat. No.: VC4285934
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832737-19-6 |
|---|---|
| Molecular Formula | C13H13ClN2O3 |
| Molecular Weight | 280.71 |
| IUPAC Name | 5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide |
| Standard InChI | InChI=1S/C13H13ClN2O3/c1-8-3-2-4-10(14)12(8)18-7-9-5-6-11(19-9)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17) |
| Standard InChI Key | LWJMICYZGOIFLF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a furan-2-carbohydrazide core substituted at the 5-position with a (2-chloro-6-methylphenoxy)methyl group. Key structural elements include:
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Furan ring: A five-membered aromatic oxygen heterocycle contributing to electronic delocalization.
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Carbohydrazide moiety (): A reactive functional group enabling condensation and cyclization reactions .
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Chlorinated phenoxy group: Enhances lipophilicity and influences bioactivity through halogen bonding .
Physical and Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.71 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Canonical SMILES | CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN |
| InChI Key | LWJMICYZGOIFLF-UHFFFAOYSA-N |
Infrared (IR) spectroscopy reveals absorption bands at 3290 cm⁻¹ (N–H stretch) and 1672 cm⁻¹ (C=O stretch), confirming the carbohydrazide functionality . Nuclear magnetic resonance (NMR) spectra show singlet signals for hydrazide protons ( 9.19 ppm) and aromatic protons ( 6.99–7.69 ppm) .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis involves multi-step protocols starting from 4,4′-difluoro chalcone derivatives :
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Oxidative aromatization: Cyclohexenone intermediates are oxidized to terphenyl esters using chloramine-T.
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Hydrazide formation: Esters react with hydrazine hydrate to yield carbohydrazides under reflux conditions .
Example Reaction:
Conditions: Ethanol, 16 h reflux, 86% yield .
Reaction Chemistry
The carbohydrazide group participates in diverse transformations:
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Cyclization: Forms 1,3,4-oxadiazoles with triethyl orthoformate .
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Schiff base formation: Condenses with aldehydes to generate hydrazones .
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Mannich reactions: Yields alkylated derivatives using secondary amines and formaldehyde .
Research Findings and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Halogen substitution: Chlorine at the ortho position increases lipophilicity and target binding .
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Carbohydrazide flexibility: The group enables hydrogen bonding with enzymes like dihydrofolate reductase .
Mechanistic Studies
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Enzyme inhibition: Reversible covalent binding to cysteine residues in viral proteases (e.g., SARS-CoV-2 M) .
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Oxidative stress modulation: Scavenges reactive oxygen species (ROS) via electron donation from the furan ring .
Future Directions and Challenges
Optimization Strategies
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Bioisosteric replacement: Substituting chlorine with fluorine to improve metabolic stability.
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Prodrug development: Enhancing oral bioavailability through ester prodrugs .
Translational Research Needs
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In vivo toxicity profiling: Evaluate LD₅₀ and organ-specific effects.
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Clinical trials: Prioritize lead compounds for phase I testing in oncology and infectious diseases.
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